molecular formula C8H17NO2S B015049 D,L-Buthionine CAS No. 4378-14-7

D,L-Buthionine

Cat. No. B015049
CAS RN: 4378-14-7
M. Wt: 191.29 g/mol
InChI Key: LAXXPOJCFVMVAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of D,L-Buthionine and its isotopically labeled forms, such as L- and D-[methyl-11C]methionine, involves starting from carbon-11 (11C) methyl iodide to achieve high optical purity and radiochemical yields. This process is notable for its efficiency and high success rate, making it a valuable method for producing these compounds for research purposes (Långström et al., 1987).

Molecular Structure Analysis

The molecular structure of buthionine sulfoximine (BSO) has been elucidated through various spectroscopic and structural analyses. For instance, the binuclear silver complex with L-buthionine sulfoximine showcases the coordination of nitrogen and carboxylate groups of the amino acid moiety to silver atoms, highlighting the complex's structural details and interactions (Bergamini et al., 2012).

Chemical Reactions and Properties

BSO is known for its potent inhibition of glutathione synthesis by targeting γ-glutamylcysteine synthetase. This specific inhibition is crucial for understanding its biochemical behavior and its potential use in various experimental systems. The compound's chemical reactivity and inhibition potency provide insights into the enzyme-substrate interactions at a molecular level (Griffith & Meister, 1979).

Physical Properties Analysis

The physical properties of this compound derivatives, including their crystallization behavior and solubility, have been studied to understand their stability and reactivity. The analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine provides valuable information on the compound's physical characteristics and how they influence its biological activity and potential therapeutic applications (Campbell et al., 1991).

Scientific Research Applications

  • Inhibition of Glutathione Biosynthesis : L-S,R-buthionine sulfoximine (BSO) is a potent specific inhibitor of gamma-glutamylcysteine synthetase, which plays a crucial role in glutathione (GSH) biosynthesis. This inhibition has significant implications in the study of cellular metabolism and the management of diseases where glutathione levels are a factor (Bailey, 1998).

  • Application in Liver Studies : BSO can cause GSH depletion in the liver, an effect observed in mice studies. This property is useful in researching liver functions and diseases (Campbell, Hayward, & Griffith, 1991).

  • Protection Against Liver Injury : Despite depleting hepatic glutathione, L-Buthionine (S,R) sulfoximine has been found to protect against ethanol-induced liver injury in mice. This paradoxical effect offers insights into liver protection mechanisms (Donohue et al., 2007).

  • Effects in Animal Nutrition : D,L-Buthionine is used in animal feed, notably in poultry and swine, to enhance growth and improve carcass quality. It is an effective dietary supplement in these contexts (Romanet et al., 2020; Sychov et al., 2017).

  • Cancer Research : BSO has shown significant cytotoxic effects on neuroblastoma cell lines. It depletes glutathione, increasing the sensitivity of cancer cells to certain therapeutic agents, making it a potential tool in cancer research (Anderson et al., 1999; 1997).

  • Biochemical Studies : In various biochemical studies, this compound has been used to understand the synthesis and metabolism of amino acids, particularly methionine and its analogs in different organisms (Marrett, Bird, & Sunde, 1964; Williamson, Boettcher, & Meister, 1982).

  • Potential in Chemotherapy : L-BSO nanoformulations are being explored as potential chemotherapeutics due to their ability to increase cancer cell sensitivity to neoplastic agents (Mota, Pires, Serpa, & Bonifácio, 2019).

Safety and Hazards

While specific safety data for D,L-Buthionine is not available, it’s important to handle all chemicals with care. Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

Future Directions

D,L-Buthionine and related compounds have potential applications in cancer treatment. For instance, research has shown that BSO can enhance the antitumor effect of certain copper complexes . Another study found that BSO could improve the development of somatic embryos in white spruce .

Mechanism of Action

Target of Action

D,L-Buthionine primarily targets the enzyme γ-glutamylcysteine synthetase . This enzyme plays a crucial role in the synthesis of glutathione (GSH), a vital antioxidant in cells that protects them from damage by reactive oxygen species .

Mode of Action

this compound acts as an inhibitor of γ-glutamylcysteine synthetase . By inhibiting this enzyme, this compound effectively reduces the production of GSH within cells . This action results in an increase in oxidative stress within the cell, as the reduced levels of GSH diminish the cell’s ability to neutralize harmful reactive oxygen species .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutathione pathway . By inhibiting γ-glutamylcysteine synthetase, this compound disrupts the synthesis of GSH, leading to a decrease in cellular GSH levels . This disruption can lead to an increase in oxidative stress within the cell, potentially leading to DNA damage and other downstream effects .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a synthetic compound

Result of Action

The primary molecular effect of this compound’s action is the reduction of cellular GSH levels . This reduction can lead to an increase in oxidative stress within the cell, potentially causing DNA damage . On a cellular level, this compound’s action can lead to changes in cell viability and oxidative damage . In some cases, this can trigger processes of apoptosis, or programmed cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as copper complexes, can enhance the effect of this compound on tumor cell viability and oxidative damage . Additionally, the specific cellular environment, such as the presence or absence of certain enzymes or other molecules, can also impact the action of this compound .

properties

IUPAC Name

2-amino-4-butylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXPOJCFVMVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955062
Record name 2-Amino-4-(butylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4378-14-7
Record name Buthionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(butylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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